2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

Catalog No.
S12165742
CAS No.
M.F
C15H14N2O2
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic aci...

Product Name

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid

IUPAC Name

2-(N-anilino-C-methylcarbonimidoyl)benzoic acid

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c1-11(16-17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)15(18)19/h2-10,17H,1H3,(H,18,19)

InChI Key

CRAXNVSMZGHDOX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2C(=O)O

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid is an organic compound characterized by its unique structure, which integrates a benzoic acid moiety with a phenylhydrazine-derived substituent. This compound features a hydrazone linkage, which is formed between the hydrazine and the ethyl group, resulting in a compound that exhibits interesting chemical and biological properties. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, and it represents a class of compounds known for their potential applications in medicinal chemistry.

, including:

  • Hydrazone Formation: The reaction of phenylhydrazine with appropriate aldehydes or ketones leads to the formation of hydrazones, which are pivotal in synthesizing this compound.
  • Acid-Base Reactions: As a carboxylic acid, it can undergo neutralization with bases to form salts.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl derivatives or reduced to yield amines depending on the reagents used.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.

Research indicates that compounds containing hydrazone linkages often exhibit significant biological activities. 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid has been studied for:

  • Antimicrobial Properties: Some derivatives show activity against various bacterial strains.
  • Anticancer Activity: The hydrazone functionality is known to interact with biological targets that may lead to anticancer effects.

The specific mechanisms of action are under investigation, but they likely involve interactions with cellular receptors or enzymes.

The synthesis of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid typically involves:

  • Condensation Reaction: The first step involves the condensation of 2-phenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
  • Carboxylic Acid Formation: The intermediate can then be reacted with benzoic acid derivatives under acidic conditions to yield the final product.

Alternative methods may include multi-step synthesis involving protecting groups and selective functionalization to achieve higher yields and purity.

The applications of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid span several fields:

  • Pharmaceuticals: It serves as a potential lead compound in drug discovery, particularly for developing antimicrobial and anticancer agents.
  • Chemical Research: Its unique structure makes it useful in studying hydrazone chemistry and related reactions.

Additionally, it may find applications in material science due to its structural properties.

Interaction studies involving 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid focus on its binding affinity with various biological targets. These studies help elucidate:

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes can reveal its potential therapeutic effects.
  • Receptor Binding: Understanding how it interacts with cell receptors may provide insights into its mechanism of action.

Such studies are crucial for determining the efficacy and safety profile of this compound in therapeutic applications.

2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructureNotable Properties
4-(2-Benzyl-2-phenylhydrazin-1-ylidene)-1-methylpiperidineStructureAntimicrobial, anticancer
5-[(2-Benzyl-2-phenylhydrazin-1-ylidene)methyl]-4-chloro-2,3-dihydro-1,3-thiazol-2-oneN/AAntimicrobial properties
4-(3-Methylbenzoyl)-3-methylthiazoleN/AAntifungal activity

Uniqueness

The uniqueness of 2-[1-(2-Phenylhydrazin-1-ylidene)ethyl]benzoic acid lies in its specific hydrazone linkage combined with a benzoic acid structure, which differentiates it from other compounds. This structural feature may enhance its biological activity and specificity toward certain targets compared to similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.105527694 g/mol

Monoisotopic Mass

254.105527694 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

Explore Compound Types